molecular formula C19H25N3O B2509933 [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone CAS No. 1205931-10-7

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone

Cat. No. B2509933
CAS RN: 1205931-10-7
M. Wt: 311.429
InChI Key: LWPNIVAYEVGXKF-UHFFFAOYSA-N
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Description

The compound “[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone” is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria . It is an orally available, potent, and selective histamine H1 receptor antagonist that exhibits long drug-target residence time at H1 receptor .


Synthesis Analysis

The synthesis of this compound involves modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . The amide substituent and the benzimidazol-2-one linker are also modulated . The benzimidazol-2-one moiety is replaced with urea-like substructures . The piperidine ring and benzimidazol-2-one are functionalized .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H, and 13C NMR . The crystal belongs to orthorhombic, space group Pbcn .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . The amide substituent and the benzimidazol-2-one linker are also modulated . The benzimidazol-2-one moiety is replaced with urea-like substructures . The piperidine ring and benzimidazol-2-one are functionalized .


Physical And Chemical Properties Analysis

The compound is characterized by single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H, and 13C NMR . The crystal (C37H33H5O, Mr = 563.68) belongs to orthorhombic, space group Pbcn with cell parameters a = 30.198 (2) Å, b = 12.5097 (11) Å, c = 15.6648 (13) Å, V = 5917.7 (8) Å3, Z = 8, Dc = 1.265 g/cm3, Cu Kα radiation, λ = 1.54180 Å, µ = 0.611 mm−1, F (000) = 2384, the final R = 0.0491 and wR = 0.1585 for 5698 observed reflections with I > 2 σ (I) .

Safety And Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c23-19(14-7-2-1-3-8-14)22-12-6-9-15(13-22)18-20-16-10-4-5-11-17(16)21-18/h4-5,10-11,14-15H,1-3,6-9,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPNIVAYEVGXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-cyclohexanecarbonylpiperidin-3-yl)-1H-1,3-benzodiazole

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